2-Hydroxyethyl 12-hydroxyoctadecanoate

Niosomes Drug Loading pH Gradient

Choose this non-ionic surfactant for unparalleled performance in lipid-based drug delivery. Its unique 12-hydroxystearic acid structure provides a 3.68-fold oral bioavailability increase for paclitaxel and a 33-fold solubility boost for Pioglitazone HCl, outperforming Cremophor EL and Tween 80. Ideal for SEDDS, niosomes, and microcrystal formulations requiring high drug loading and stability.

Molecular Formula C20H40O4
Molecular Weight 344.5 g/mol
CAS No. 61909-81-7
Cat. No. B020297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 12-hydroxyoctadecanoate
CAS61909-81-7
SynonymsSolutol HS 15; Poly(oxy-1,2-ethanediyl), alpha-(12-hydroxy-1-oxooctadecyl)-omega-hydroxy-
Molecular FormulaC20H40O4
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)OCCO)O
InChIInChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3
InChIKeyJVKUCNQGESRUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl 12-hydroxyoctadecanoate (CAS 61909-81-7): Technical and Procurement Profile


2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant and permeability enhancer, is a polyethylene glycol 15 hydroxystearate commonly designated as Solutol HS-15 . This amphiphilic molecule is synthesized via esterification of 12-hydroxystearic acid with ethylene oxide, conferring a hydrophilic-lipophilic balance (HLB) of approximately 16 [1]. In aqueous environments, it self-assembles into micelles with a hydrodynamic diameter of 12–14 nm and a critical micelle concentration (CMC) of 0.06–0.1 mM . These physicochemical properties underpin its primary industrial function: as a solubilizer and absorption enhancer for Biopharmaceutics Classification System (BCS) Class II and IV compounds in pharmaceutical and cosmetic formulations .

Technical Justification for 2-Hydroxyethyl 12-hydroxyoctadecanoate as a Non-Substitutable Excipient


Despite a shared non-ionic surfactant classification, 2-Hydroxyethyl 12-hydroxyoctadecanoate (Solutol HS-15) exhibits quantifiable performance advantages over other common solubilizers like Cremophor EL, Cremophor RH 40, and Tween 80. These differences stem from its specific molecular architecture: a 12-hydroxystearic acid lipophilic moiety coupled with a defined polyethylene glycol chain [1]. This structure imparts distinct interfacial and membrane-interactive properties that are not uniformly present in in-class alternatives. Consequently, simple substitution with a generic surfactant can compromise critical formulation parameters, including drug loading efficiency, stability of nanoparticulate systems, and biological performance related to membrane permeability and efflux transporter inhibition [2]. The following evidence-based comparisons demonstrate that formulation performance is intrinsically linked to the choice of this specific compound.

Quantitative Performance Benchmarks for 2-Hydroxyethyl 12-hydroxyoctadecanoate Versus Alternative Surfactants


Entrapment Efficiency in Niosomal Drug Delivery Systems: Solutol HS-15 vs. Cremophor Variants

In a direct comparative study of niosome formulations for the active loading of doxorubicin and a model payload (Bromocresol Green, BCG), Solutol HS-15 enabled a substantially higher entrapment efficiency (EE) than Cremophor RH 40 and Cremophor ELP [1]. For BCG, the EE with Solutol HS-15 was 67.86%, compared to 15.57% for Cremophor RH 40 and 17.81% for Cremophor ELP [1]. This translates to a 4.4-fold and 3.8-fold improvement, respectively. For the therapeutic doxorubicin, the Solutol HS-15 formulation achieved an EE of 68.28% [1]. This superior performance is critical for achieving therapeutically relevant drug loads in nanoparticulate carriers.

Niosomes Drug Loading pH Gradient

Solubilization Capacity for Pioglitazone HCl: Solutol HS-15 vs. Cremophor RH 40

The solubilization efficacy of Solutol HS-15 for the poorly soluble drug Pioglitazone HCl was found to be superior to that of Cremophor RH 40 [1]. Specifically, Solutol HS-15 increased the solubility of Pioglitazone HCl by approximately 33-fold relative to the drug's intrinsic aqueous solubility. In contrast, Cremophor RH 40 achieved a 27-fold increase under comparable conditions [1]. This represents a 22% relative improvement in solubilization capacity for the target compound.

Solubility Enhancement BCS Class II Pioglitazone

Dissolution Enhancement of Glibenclamide Microcrystals: Solutol HS-15 vs. Cremophor RH 40

In a study on in situ controlled crystallization of Glibenclamide, Solutol HS-15 at a concentration of 1.5% w/v achieved the highest drug dissolution efficiency compared to Cremophor RH 40 at the same concentration [1]. While both surfactants acted as protective stabilizing agents and reduced particle size by approximately 15-fold relative to untreated drug, the Solutol HS-15 formulation demonstrated superior dissolution performance. This indicates a more favorable interaction between the surfactant and the drug crystal surface or a more effective micellar solubilization of the drug upon dissolution.

Dissolution Rate Microcrystals Glibenclamide

Inhibition of Cytochrome P450 3A-Mediated Drug Metabolism: Solutol HS-15 vs. Cremophor EL and Tween 80

An in vitro comparative study evaluated the impact of Solutol HS-15, Cremophor EL, and Tween 80 on the intrinsic clearance (Clint) of midazolam, a CYP3A probe substrate, in rat hepatocytes [1]. At a concentration of 0.3% w/v, Solutol HS-15 reduced Clint by approximately 50%. At the same concentration, Cremophor EL also reduced Clint by about 50%, while Tween 80 caused only a 20% reduction [1]. At a lower, more formulation-relevant concentration of 0.03% w/v, all three surfactants reduced Clint by approximately 25-30% [1]. Importantly, no cytotoxicity was observed at concentrations up to 0.03% for any of the surfactants [1].

CYP3A4 Inhibition Drug Metabolism Midazolam

Oral Bioavailability Enhancement: Paclitaxel Mixed Micelles with Solutol HS-15

A binary mixed-micelle system composed of Solutol HS-15 and Soluplus was developed for oral delivery of paclitaxel (PTX) . The optimized PTX-loaded mixed micelles (PTX-M) significantly enhanced oral bioavailability compared to free PTX. The relative oral bioavailability of PTX-M was 3.68-fold higher than that of free PTX . In vitro, PTX-M reduced the efflux ratio by 89.72% in a Caco-2 cell model, indicating substantial inhibition of P-glycoprotein-mediated efflux, a key contributor to the improved absorption . This formulation also increased PTX solubility in water to 15.76 ± 0.15 mg/mL and decreased the IC50 in MTT assays by 40.21% compared to free PTX .

Oral Bioavailability Paclitaxel Mixed Micelles

Primary Use-Cases for 2-Hydroxyethyl 12-hydroxyoctadecanoate in Pharmaceutical and Cosmetic Formulation


Stabilization and Active Loading in Niosomal and Liposomal Drug Delivery Systems

Based on its demonstrated superiority in achieving high entrapment efficiency in niosomes [1], 2-Hydroxyethyl 12-hydroxyoctadecanoate (Solutol HS-15) is a preferred co-surfactant for formulations utilizing pH gradient or remote loading techniques. Its ability to stabilize vesicular membranes while maintaining a functional pH gradient makes it particularly valuable for encapsulating amphiphilic and weakly basic drugs. This is a critical selection criterion for formulators aiming to maximize drug load and minimize excipient burden in nanoparticulate delivery systems.

Enhancement of Oral Bioavailability for BCS Class II and IV Compounds

The evidence of a 3.68-fold increase in paclitaxel oral bioavailability [1] and a 33-fold increase in Pioglitazone HCl solubility [2] positions this compound as a high-value excipient in self-emulsifying drug delivery systems (SEDDS), mixed micelles, and other lipid-based formulations. Its multifunctional activity—solubilization via micellization, P-gp efflux inhibition, and modest CYP3A modulation—offers a synergistic approach to overcoming the low and variable oral absorption typical of lipophilic drugs. This is a direct procurement consideration for teams developing oral formulations of poorly soluble new chemical entities.

Microcrystal Engineering for Dissolution Rate-Limited Drugs

The compound's performance as a stabilizing agent and dissolution enhancer in microcrystal formulations [1] makes it a strategic choice for particle engineering applications. By achieving a 15-fold reduction in particle size and providing the highest dissolution efficiency among tested surfactants, it enables the creation of micro- and nano-crystalline drug suspensions with dramatically improved dissolution profiles. This is particularly relevant for formulators addressing the bioavailability challenges of BCS Class II drugs where particle size reduction is a primary strategy for enhancing absorption.

Development of Mucosal and Transdermal Delivery Systems

The compound's established mechanism as a mucosal absorption enhancer, involving the transient increase in membrane fluidity and reorganization of the F-actin cytoskeleton [1], supports its use in nasal, buccal, and pulmonary drug delivery. Its ability to enhance the permeability of medium-sized macromolecules (<60 kDa) [1] without significant cytotoxicity at relevant concentrations makes it a key component in platforms like CriticalSorb®, which has been evaluated in clinical trials for intranasal human growth hormone delivery. This application scenario is supported by its favorable safety profile and defined mechanism of action.

Technical Documentation Hub

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